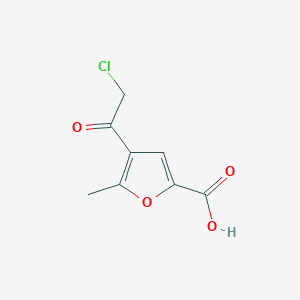

4-(2-Chloroacetyl)-5-methylfuran-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(2-chloroacetyl)-5-methylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4/c1-4-5(6(10)3-9)2-7(13-4)8(11)12/h2H,3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZNFCAAUDQIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311317-83-5 | |

| Record name | 4-(2-chloroacetyl)-5-methylfuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme

- Starting Material: 5-methylfuran-2-carboxylic acid

- Reagent: Chloroacetyl chloride (ClCH2COCl)

- Base: Pyridine (commonly used to neutralize HCl formed during the reaction)

- Solvent: Typically an inert organic solvent such as dichloromethane or chloroform

- Conditions: Reflux temperature to ensure complete conversion

The reaction proceeds via nucleophilic acyl substitution where the chloroacetyl chloride reacts with the furan ring at the 4-position, introducing the chloroacetyl substituent.

Detailed Procedure

- Dissolve 5-methylfuran-2-carboxylic acid in dry solvent under inert atmosphere.

- Add pyridine slowly to the solution to act as an acid scavenger.

- Slowly add chloroacetyl chloride dropwise at low temperature (0–5 °C) to control the exothermic reaction.

- After complete addition, heat the mixture to reflux (approximately 40–60 °C) for several hours (typically 4–6 hours).

- Monitor the reaction progress by TLC or HPLC.

- Upon completion, quench the reaction, wash the organic layer with water and dilute acid to remove pyridine hydrochloride.

- Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify the crude product by recrystallization or column chromatography.

This method yields 4-(2-chloroacetyl)-5-methylfuran-2-carboxylic acid with high purity and good yield.

Industrial Production Considerations

In industrial settings, the synthesis is optimized for scalability and efficiency:

- Continuous Flow Reactors: Utilized to maintain precise control over reaction parameters such as temperature, reagent feed rate, and mixing, improving yield and reproducibility.

- Automated Systems: Enable real-time monitoring and adjustment to minimize by-products and degradation.

- Environmental Controls: Use of inert atmospheres and solvent recycling to reduce waste and improve safety.

Such approaches ensure consistent quality of the compound for pharmaceutical and material science applications.

Data Table: Summary of Preparation Methods

Research Findings and Analysis

- The chlorination-acylation method is well-established and provides a direct route to the target compound with reproducible yields and purity. The use of pyridine as a base is critical for neutralizing HCl and driving the reaction to completion.

- Industrial adaptations favor continuous flow chemistry for better heat and mass transfer, improving safety and scalability.

- Related furan derivative syntheses reveal that functionalization at the 4- and 5-positions of the furan ring is chemically feasible and can be manipulated to introduce various substituents, which may be explored for derivative synthesis of this compound.

- Mechanistic studies on related compounds suggest that acylation reactions on furan rings proceed via electrophilic substitution facilitated by electron-rich sites on the ring, consistent with the observed reactivity of 5-methylfuran-2-carboxylic acid.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloroacetyl)-5-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or alcohols to form

Biological Activity

4-(2-Chloroacetyl)-5-methylfuran-2-carboxylic acid is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the available literature regarding its biological properties, including antimicrobial and anticancer activities, as well as its chemical structure and synthesis.

Chemical Structure and Properties

- Molecular Formula : C8H7ClO4

- SMILES Notation : CC1=C(C=C(O1)C(=O)O)C(=O)CCl

- InChIKey : ZGZNFCAAUDQIBP-UHFFFAOYSA-N

The compound features a furan ring, which is known for its diverse biological activities. The presence of chlorine and carboxylic acid groups enhances its potential reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar furan structures often exhibit significant antimicrobial properties. For instance, derivatives of furo[3,2-c]coumarins have demonstrated effectiveness against various fungal pathogens, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against Fusarium oxysporum and Botrytis fabae . While specific data on this compound is limited, it is reasonable to hypothesize that it may exhibit comparable antimicrobial properties due to its structural similarities.

Anticancer Activity

The anticancer potential of furan derivatives has been extensively studied. For example, certain furo[3,2-c]coumarins have shown cytotoxic effects against human cancer cell lines, with effective concentrations reported in the nanomolar range . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis. Although direct studies on this compound are scarce, its structural characteristics suggest it could possess similar anticancer activity.

Synthesis and Testing

A study focusing on the synthesis of related furan derivatives highlighted the importance of substituents in determining biological activity. For instance, modifications to the furan ring can significantly influence both antimicrobial and anticancer efficacy .

Table 1: Summary of Biological Activities in Related Compounds

Scientific Research Applications

Medicinal Chemistry

4-(2-Chloroacetyl)-5-methylfuran-2-carboxylic acid has been investigated for its potential as an antimicrobial agent. The presence of the chloroacetyl group enhances its biological activity by increasing lipophilicity, which may facilitate cell membrane penetration.

- Case Study : A study demonstrated that derivatives of furan compounds exhibit significant antibacterial activity against various strains of bacteria. The structure-activity relationship (SAR) indicated that modifications at the 5-position of the furan ring could optimize efficacy against resistant bacterial strains .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its carboxylic acid functionality allows for further derivatization, enabling the production of more complex structures.

- Synthesis Pathways :

- Reaction with amines to form amides.

- Esterification reactions leading to ester derivatives useful in pharmaceutical formulations.

Material Science

The unique properties of this compound have led to its exploration in polymer chemistry, particularly in developing bio-based polymers.

- Application : Investigations into its use as a monomer for synthesizing biodegradable plastics have shown promise. The incorporation of furan derivatives can enhance thermal stability and mechanical properties of the resulting polymers .

Data Table: Summary of Applications

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Furan Carboxylic Acid Derivatives

Key Comparative Insights:

Substituent Effects on Reactivity :

- The 2-chloroacetyl group in the target compound is highly electrophilic, enabling nucleophilic acyl substitutions (e.g., with amines or alcohols). This contrasts with the chlorosulfonyl group in ’s compound, which is more reactive toward hydrolysis and sulfonamide bond formation .

- The hydroxymethyl group in ’s analog offers oxidative versatility (e.g., conversion to a formyl or carboxylic acid group) , while the aryl ether in ’s compound enhances stability and directs electrophilic aromatic substitution .

Molecular Weight and Solubility: The target compound’s molecular weight (202.45 g/mol) is intermediate compared to the bulkier 5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid (269.67 g/mol) . Chloroacetyl and hydroxymethyl substituents may increase polarity, improving aqueous solubility relative to aryl ether derivatives.

Functional Group Interactions: Carboxylic Acid: Common to all compounds, this group enables salt formation, hydrogen bonding, and participation in condensation reactions (e.g., peptide coupling). Chloroacetyl vs. Chlorosulfonyl: The chloroacetyl group’s carbonyl moiety allows for keto-enol tautomerism, whereas the sulfonyl group’s strong electron-withdrawing nature increases acidity at the α-hydrogen .

Safety and Handling :

- While safety data for the target compound are unavailable, analogs like 4-(chlorosulfonyl)-5-methylfuran-2-carboxylic acid () likely require precautions due to reactive sulfonyl chloride groups, which can release HCl upon hydrolysis .

Research Implications and Limitations

- Data Gaps : Experimental data on melting/boiling points, solubility, and toxicity are absent for the target compound. Future studies should prioritize characterizing these parameters.

- Analog-Based Predictions : Reactivity and stability trends inferred from structural analogs (e.g., ) provide a provisional framework for handling and application.

Q & A

Q. What are the optimal synthetic strategies for 4-(2-Chloroacetyl)-5-methylfuran-2-carboxylic acid, and how can reaction yields be maximized?

Methodological Answer: Synthesis of chlorinated furan derivatives typically involves nucleophilic acyl substitution or Friedel-Crafts acylation. For analogous compounds (e.g., 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid), alkaline conditions (e.g., K₂CO₃ in DMF) are used to facilitate bond formation . Key parameters to optimize include:

- Temperature : 80–100°C to balance reaction rate and side-product formation.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Purification : Recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate) for >95% purity .

Table 1. Synthetic Protocols for Analogous Chlorinated Furan Carboxylic Acids

| Compound | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid | K₂CO₃, DMF, 80°C | 75 | |

| Methyl 5-(chloromethyl)furan-2-carboxylate | Chloromethyl methyl ether, 0°C | 85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign furan ring protons (δ 6.2–7.5 ppm) and chloroacetyl carbonyl (δ 170–175 ppm). Multiplicity analysis distinguishes substituent positions .

- IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and C-Cl (750 cm⁻¹) stretches .

- X-ray Crystallography : Resolve bond lengths (e.g., C-Cl: 1.74–1.78 Å) and molecular geometry, as demonstrated for 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer: Despite limited toxicological data for this specific compound, chlorinated furans generally require:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal in halogenated waste containers .

Advanced Questions

Q. How can computational methods predict the reactivity of the chloroacetyl group in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations can model:

- Electrophilic Sites : Charge distribution analysis identifies reactive centers (e.g., chloroacetyl carbon) .

- Reaction Pathways : Transition state modeling predicts nucleophilic substitution (e.g., with amines) or elimination products .

- Substituent Effects : Compare activation energies for chlorine vs. other halogens to guide derivative design .

Q. How can researchers resolve contradictions in reported reactivity profiles across studies?

Methodological Answer: Discrepancies may arise from solvent polarity, impurities, or kinetic vs. thermodynamic control. Strategies include:

- Standardized Conditions : Use anhydrous solvents (e.g., DMF) and inert atmospheres to minimize variability .

- High-Resolution Analytics : HRMS and 2D NMR (COSY, HSQC) to confirm intermediate structures .

- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, ECHA) to identify consensus trends .

Q. What strategies are recommended for designing derivatives to enhance biological activity?

Methodological Answer:

- Bioisosteric Replacement : Substitute chlorine with fluorine to modulate electronic effects without steric disruption .

- Side Chain Modification : Introduce amines via nucleophilic substitution (e.g., with benzylamine) to improve target binding .

- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like cyclooxygenase .

Table 2. Spectroscopic Data for Furan Carboxylic Acid Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.